N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide
説明
N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide, commonly known as DMXAA, is a small molecule drug that has shown promising results in the treatment of cancer. It was first discovered in the 1990s and has since been extensively studied for its anti-tumor properties.
作用機序
DMXAA works by activating the immune system and inducing the production of cytokines, which are signaling molecules that play a critical role in the immune response. Specifically, DMXAA activates the production of tumor necrosis factor-alpha (TNF-alpha), which is a cytokine that is involved in the destruction of cancer cells. DMXAA also inhibits the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, specifically TNF-alpha, which is important for the immune response. DMXAA also inhibits the formation of new blood vessels, which is important for the growth and spread of cancer cells. Additionally, DMXAA has been shown to enhance the activity of chemotherapy drugs, making it a promising candidate for combination therapy.
実験室実験の利点と制限
One advantage of DMXAA is its ability to enhance the activity of chemotherapy drugs, making it a promising candidate for combination therapy. Additionally, DMXAA has been shown to be effective in a wide range of cancer types. However, there are also limitations to using DMXAA in lab experiments. One limitation is that it can be difficult to obtain pure DMXAA, which can affect the reproducibility of experiments. Additionally, DMXAA has been shown to have toxicity in some animal models, which can limit its use in preclinical studies.
将来の方向性
There are a number of future directions for DMXAA research. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is ongoing research into the use of DMXAA in combination therapy with other chemotherapy drugs. Finally, there is interest in exploring the use of DMXAA in immunotherapy, which is a promising area of cancer research.
科学的研究の応用
DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are important processes in the growth and spread of cancer cells. DMXAA has also been shown to enhance the activity of chemotherapy drugs, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-[(Z)-3-(2,4-dimethylanilino)-1-(2-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-17-13-14-21(18(2)15-17)26-25(29)22(16-20-11-7-8-12-23(20)30-3)27-24(28)19-9-5-4-6-10-19/h4-16H,1-3H3,(H,26,29)(H,27,28)/b22-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHPXOMHZJHQOM-JWGURIENSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/NC(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-3-(2,4-dimethylanilino)-1-(2-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。